2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid is an organic compound with the molecular formula C10H8BrIO4 This compound is characterized by the presence of bromine, iodine, and a methoxycarbonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes:
Bromination and Iodination: The starting material, a phenylacetic acid derivative, undergoes bromination and iodination to introduce the bromine and iodine atoms at specific positions on the aromatic ring.
Esterification: The carboxylic acid group is then esterified using methanol and a suitable acid catalyst to form the methoxycarbonyl group.
Final Coupling: The intermediate compounds are coupled under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The methoxycarbonyl group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for coupling reactions).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized phenylacetic acid derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-[2-bromo-4-(methoxycarbonyl)phenyl]acetic acid: Lacks the iodine atom, which may affect its reactivity and biological activity.
2-[2-iodo-6-(methoxycarbonyl)phenyl]acetic acid: Lacks the bromine atom, leading to differences in chemical behavior and applications.
2-[2-bromo-6-iodo-4-(carboxy)phenyl]acetic acid: Has a carboxy group instead of a methoxycarbonyl group, which can alter its solubility and reactivity.
Uniqueness
The unique combination of bromine, iodine, and a methoxycarbonyl group in 2-[2-bromo-6-iodo-4-(methoxycarbonyl)phenyl]acetic acid provides distinct chemical properties, making it valuable for specific synthetic applications and research studies. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from similar compounds.
Properties
CAS No. |
2408970-80-7 |
---|---|
Molecular Formula |
C10H8BrIO4 |
Molecular Weight |
398.98 g/mol |
IUPAC Name |
2-(2-bromo-6-iodo-4-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H8BrIO4/c1-16-10(15)5-2-7(11)6(4-9(13)14)8(12)3-5/h2-3H,4H2,1H3,(H,13,14) |
InChI Key |
YOAGUMSQCVQASC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)I)CC(=O)O)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.